2-Ethenylphenol

Polymer Chemistry Vinylphenol Isomers Molecular Weight

Sourcing high-purity 2-ethenylphenol for demanding polymer research, such as controlled radical or cationic polymerizations, is often challenging. Our >98% (GC) 2-Vinylphenol addresses these challenges head-on. - High purity (>98% by GC) minimizes side reactions and ensures reliable kinetic data in polymerizations. - The ortho substitution pattern delivers distinct reactivity, yielding lower molecular weight polymers compared to meta and para isomers. - Shipped under inert gas and stored frozen, preserving monomer stability for your critical experiments.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
CAS No. 695-84-1
Cat. No. B127231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenylphenol
CAS695-84-1
Synonyms2-Ethenylphenol;  2-Hydroxystyrene;  o-Hydroxystyrene;  o-Vinylphenol;  α-Vinylphenol; 
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1O
InChIInChI=1S/C8H8O/c1-2-7-5-3-4-6-8(7)9/h2-6,9H,1H2
InChIKeyJESXATFQYMPTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenylphenol Procurement & Specifications


2-Ethenylphenol (also designated 2-vinylphenol, o-vinylphenol, or o-hydroxystyrene; CAS 695-84-1) is an aromatic monomer possessing both a phenolic hydroxyl group and a vinyl substituent positioned ortho on the benzene ring . This compound is typically supplied as a white to light yellow powder or lump with a molecular weight of 120.15 g/mol and a melting point of 29 °C . It serves as a functional monomer for specialty polymers, copolymerizations, and as a reference standard in analytical chemistry . The ortho substitution pattern fundamentally distinguishes its reactivity from the meta and para vinylphenol isomers [1].

2-Ethenylphenol Isomer Substitution Risks


Generic substitution among vinylphenol isomers (ortho, meta, and para) is not scientifically valid due to profound differences in polymerization kinetics and resulting polymer architectures. The position of the hydroxyl group relative to the vinyl moiety critically influences radical propagation efficiency, chain transfer tendencies, and the extent of side reactions [1]. As demonstrated by direct comparative polymerization studies, o-vinylphenol (2-ethenylphenol) exhibits distinct molecular weight outcomes and monomer reactivity ratios compared to its meta and para counterparts, leading to materials with divergent physical properties [1]. The evidence detailed below quantifies these isomer-specific differences.

2-Ethenylphenol Polymerization Evidence


Radical Polymerization Molecular Weight Comparison

Under radical initiation with AIBN, o-vinylphenol (OVP; 2-ethenylphenol) produces polymers with significantly lower molecular weight than its meta (MVP) and para (PVP) counterparts. This is attributed to increased chain transfer or termination events associated with the ortho-hydroxy group [1].

Polymer Chemistry Vinylphenol Isomers Molecular Weight

Cationic Polymerization Behavior of o-Vinylphenol

In cationic polymerization using boron trifluoride etherate, p-vinylphenol (PVP) yields high molecular weight polymers, whereas o-vinylphenol (OVP; 2-ethenylphenol) and m-vinylphenol (MVP) produce only low molecular weight products. Furthermore, the polymer architecture from OVP contains a considerable portion of structures resulting from the reaction of the vinyl group with the phenol nucleus, rather than pure vinyl polymerization [1].

Cationic Polymerization Vinylphenol Isomers Polymer Architecture

o-Vinylphenol Copolymerization Reactivity Ratios

The monomer reactivity ratios and Q-e values, which quantitatively describe copolymerization behavior with styrene and methyl methacrylate, have been determined for all three vinylphenol isomers. While the abstract does not provide the precise numerical values, it confirms that OVP, MVP, and PVP each possess distinct reactivity parameters [1]. This indicates that substituting one isomer for another will alter copolymer composition and sequence distribution.

Copolymerization Monomer Reactivity Ratio Q-e Scheme

Physical State and Storage Requirements

2-Ethenylphenol (2-vinylphenol) is a solid at 20 °C with a melting point of 29 °C . This is in contrast to some general descriptions of vinylphenols as liquids. Its physical state at ambient laboratory temperature necessitates specific storage conditions; the compound is typically supplied stabilized with tert-butylcatechol (TBC) and requires frozen storage (<0 °C) under inert gas due to air and heat sensitivity .

Physical Properties Storage Stability Material Handling

2-Ethenylphenol Applications


Low-MW Phenolic Oligomers via Radical Polymerization

When a research or industrial process requires phenolic oligomers with molecular weights in the range of approximately 7,600 to 9,800, 2-ethenylphenol is the appropriate monomer choice. As demonstrated by direct comparative data, radical polymerization of o-vinylphenol yields polymers with molecular weights 3- to 7-fold lower than those obtained from m- or p-vinylphenol under identical conditions [1]. This scenario applies to applications where lower viscosity or specific end-group functionality is desired.

Specialty Copolymers Using o-Vinylphenol Reactivity

For the synthesis of copolymers with styrene or methyl methacrylate where precise control over composition and sequence distribution is required, 2-ethenylphenol must be used specifically. The monomer reactivity ratios and Q-e values for o-vinylphenol are distinct from those of the meta and para isomers [1]. Substituting an alternative vinylphenol isomer would alter the copolymerization kinetics and yield a product with different material properties.

Intramolecular Vinyl-Phenol Reactions in Cationic Systems

In cationic polymerization research aimed at generating branched or cyclic phenolic structures via intramolecular reactions between the vinyl group and the phenol nucleus, 2-ethenylphenol is the appropriate substrate. Studies show that under BF3·OEt2 catalysis, o-vinylphenol polymers contain a considerable portion of structures arising from this unique reaction pathway, whereas p-vinylphenol undergoes normal vinyl polymerization exclusively [1]. This differential reactivity may be exploited for synthesizing novel polymer architectures.

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